5-(Hydroxymethyl)piperidin-2-one

Description

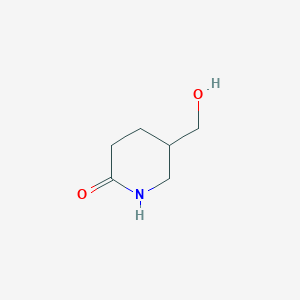

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-5-1-2-6(9)7-3-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQVPLMNHXQYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572257 | |

| Record name | 5-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146059-77-0 | |

| Record name | 5-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Hydroxymethyl)piperidin-2-one chemical properties

An In-depth Technical Guide to 5-(Hydroxymethyl)piperidin-2-one

Introduction

This compound is a heterocyclic organic compound featuring a six-membered piperidone ring substituted with a hydroxymethyl group. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural framework, containing a lactam, a chiral center (at C5), and a primary alcohol, makes it a versatile chiral building block for the synthesis of complex and biologically active molecules. The piperidine scaffold is a privileged structure in pharmacology, present in numerous approved drugs targeting a wide range of diseases.[1][2][3]

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support its effective utilization in a laboratory setting.

Core Physicochemical and Structural Properties

The fundamental properties of a molecule are critical for its application in synthesis and development. These properties dictate its solubility, reactivity, and handling requirements.

Molecular Structure

The structure of this compound consists of a δ-valerolactam ring with a hydroxymethyl substituent at the 5-position. The presence of a stereocenter at the C5 position means the compound can exist as two enantiomers, (R)- and (S)-5-(Hydroxymethyl)piperidin-2-one, which are crucial for developing stereospecific pharmaceuticals.[4]

Caption: 2D Structure of this compound

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data is compiled for the racemate or the specific enantiomer where noted.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [5][6] |

| Molecular Weight | 129.16 g/mol | [5][6] |

| CAS Number | 146059-77-0 (racemic) 19365-07-2 ((R)-enantiomer) | [4][6] |

| Melting Point | 144-146 °C ((R)-enantiomer) | [4][7] |

| Boiling Point | 352.3 °C at 760 mmHg (Predicted) | [4][7] |

| Density | 1.199 g/cm³ (Predicted) | [4][7] |

| pKa | 14.21 ± 0.20 (Predicted) | [4][7] |

| LogP | -0.8 to -0.49 | [5][6] |

| Appearance | White to off-white solid | [7] |

| Topological Polar Surface Area | 49.3 Ų | [5][6] |

Spectroscopic Profile for Structural Confirmation

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The key functional groups—secondary amide (lactam), primary alcohol, and aliphatic chain—give rise to a distinct spectroscopic fingerprint.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. For this compound in CDCl₃, the spectrum exhibits characteristic signals.[8]

-

δ 6.85 (s, 1H): This broad singlet corresponds to the N-H proton of the lactam.

-

δ 3.21-3.58 (m, 4H): This multiplet region contains the signals for the two protons of the hydroxymethyl group (-CH₂OH) and the two protons at the C6 position adjacent to the nitrogen (-NH-CH₂-).

-

δ 3.05 (t, J=9 Hz, 1H): This signal can be attributed to one of the protons at the C3 position.

-

δ 2.10-2.47 (m, 2H): These multiplets arise from the protons at the C4 position.

-

δ 1.42-2.05 (m, 3H): This complex multiplet region includes the proton at the C5 position and the remaining protons of the ring.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A peak is observed at m/z 129, corresponding to the molecular weight of the compound.[8]

-

Other Fragments: Common fragments are observed at m/z 130 (M+H)⁺, 128 (M-H)⁺, 101, 73, and 56, which correspond to various fragmentation pathways of the parent molecule.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the primary functional groups.

-

~3400-3200 cm⁻¹ (broad): This region shows characteristic stretching vibrations for the O-H group of the alcohol and the N-H group of the lactam.

-

~2930-2850 cm⁻¹: These peaks correspond to the C-H stretching of the aliphatic methylene groups.

-

~1650 cm⁻¹ (strong): A strong absorption band in this region is indicative of the C=O (amide I) stretching vibration of the lactam ring.

Synthesis and Reaction Chemistry

The synthesis of this compound is a key process for its use as a building block. Its reactivity is governed by the interplay of its lactam and alcohol functionalities.

Representative Synthesis Protocol

A common and effective method for synthesizing this compound is through the reduction of an ester precursor, such as 5-ethoxycarbonyl-2-piperidone.[8] This method leverages a powerful reducing agent to selectively reduce the ester in the presence of the lactam.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 ml of anhydrous tetrahydrofuran (THF) is prepared in a reaction vessel under a nitrogen atmosphere and cooled to -4°C.[8] Causality: An inert atmosphere prevents reaction of the highly reactive hydride reagent with atmospheric moisture and oxygen. Low temperature is crucial to control the exothermic reaction and prevent over-reduction of the lactam carbonyl.

-

Reagent Addition: Solid lithium aluminum hydride (3.5 g) is added slowly (portion-wise) to the cooled solution.[8] Causality: LiAlH₄ is a potent, non-selective reducing agent. Slow addition is necessary to manage the reaction rate and heat generation. It effectively reduces the ester to a primary alcohol.

-

Reaction: The mixture is stirred for 1 hour at low temperature.[8]

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of 3.5 ml of water, 3.5 ml of 5N NaOH, and finally 10.5 ml of water.[8] Causality: This specific sequence (Fieser workup) is a standard method to safely decompose excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying purification.

-

Purification: The mixture is filtered, and the solid precipitate is washed with additional THF. The combined filtrate and washings are then concentrated under reduced pressure to yield the final product.[8]

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound makes it an excellent scaffold for chemical modification.

-

Reactions at the Hydroxyl Group: The primary alcohol is a versatile handle for introducing a wide array of functional groups. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions.

-

Reactions at the Lactam: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents. The amide carbonyl itself can be reduced under harsh conditions (e.g., with borane) to afford the corresponding 5-(hydroxymethyl)piperidine. The lactam ring can also be opened via hydrolysis to yield the corresponding δ-amino acid.

Caption: Potential Derivatization Pathways.

Applications in Research and Drug Discovery

The piperidine ring is a cornerstone of modern pharmacology.[1] this compound serves as a valuable precursor to more complex substituted piperidines, which are integral to drugs targeting the central nervous system (CNS), cancer, and inflammatory diseases.[2][9]

-

Chiral Building Block: The enantiomerically pure forms, particularly (R)-5-hydroxypiperidin-2-one, are utilized as chiral building blocks for the asymmetric synthesis of pharmaceuticals.[4] This is critical for creating drugs with high specificity and reduced side effects.

-

CNS Drug Development: The molecule is a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[4] This intrinsic biological relevance makes its derivatives promising candidates for developing drugs that modulate GABAergic or proline-related pathways, which are implicated in various neurological and psychiatric disorders.[4][10]

-

Scaffold for Diverse Therapeutics: The ability to functionalize both the hydroxyl group and the lactam ring allows for the creation of diverse chemical libraries. These libraries can be screened for activity against a wide range of biological targets, including enzymes and receptors, leading to the discovery of new therapeutic agents.[9]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The compound is classified with the following GHS hazard statements:

-

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

-

Keep away from strong oxidizing agents and strong acids, as they are incompatible.[12][13]

-

-

Storage Conditions:

Conclusion

This compound is a highly valuable and versatile chemical entity. Its unique combination of a chiral center, a primary alcohol, and a lactam ring provides multiple avenues for synthetic modification. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is fundamental for its effective application. For researchers and professionals in drug discovery and development, this compound represents a key starting material for accessing novel and complex piperidine-based structures with significant therapeutic potential.

References

- PrepChem.com. Synthesis of 5-Hydroxymethyl-2-piperidone.

- LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE | 19365-07-2.

- PubChem, National Institutes of Health. (S)-5-(Hydroxymethyl)piperidin-2-one.

- AWS. Spectral data of compound 5a-5m, 6a-6e.

- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- PubChem, National Institutes of Health. 5-(Hydroxymethyl)pyrrolidin-2-one.

- ScienceDirect. Recent advances in the synthesis of piperidones and piperidines.

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.

- DTIC. Piperidine Synthesis.

- LookChem. Cas 88995-51-1,1-Propene, polymer with carbon monoxide and ethene.

- PubChem, National Institutes of Health. 5-(hydroxymethyl)-2(5H)-furanone.

- PubChem, National Institutes of Health. (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one.

- Angene Chemical. 1-Propene, polymer with carbon monoxide and ethene|88995-51-1.

- ACS Omega. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.

- PubChem, National Institutes of Health. 2-Piperidone.

- PubMed Central, National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Angene Chemical. Safety Data Sheet.

- PubChem, National Institutes of Health. (3s,4s,5r)-5-(Hydroxymethyl)-3,4-Bis(Oxidanyl)piperidin-2-One.

- Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives.

- PubMed, National Institutes of Health. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem [lookchem.com]

- 5. (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 86313498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. (R)-5-HYDROXY-PIPERIDIN-2-ONE CAS#: 19365-07-2 [amp.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 5-(Hydroxymethyl)piperidin-2-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Chiral Building Block

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of therapeutic agent design.[1] Its prevalence in a vast number of clinically approved drugs is a testament to its favorable physicochemical properties and its ability to serve as a versatile framework for engaging a wide array of biological targets. Within this important class of heterocycles, 5-(Hydroxymethyl)piperidin-2-one (CAS Number: 146059-77-0 ) has emerged as a particularly valuable chiral building block.[2] Its unique combination of a lactam functionality, a stereocenter at the 5-position, and a primary alcohol offers medicinal chemists a powerful tool for crafting complex molecular architectures with precise three-dimensional orientations.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in pharmaceutical research and development. The insights and protocols presented herein are designed to empower researchers to leverage the full potential of this versatile intermediate in their quest for novel therapeutics.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of the physicochemical properties of a building block is paramount for its effective incorporation into a drug discovery program. The properties of this compound are summarized in the table below. It is important to note that while the CAS number 146059-77-0 refers to the racemic mixture, much of the available data pertains to its enantiomers, particularly the (S)-enantiomer.[3] This distinction is critical in stereoselective synthesis and drug design.

| Property | Value | Source |

| CAS Number | 146059-77-0 | [2] |

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Molecular Weight | 129.16 g/mol | [2][3] |

| Appearance | White to off-white solid (for related enantiomer) | |

| Melting Point | 144-146 °C (for (R)-5-hydroxy-piperidin-2-one) | [4] |

| Boiling Point (Predicted) | 352.3 ± 35.0 °C (for (R)-5-hydroxy-piperidin-2-one) | [4] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ (for (R)-5-hydroxy-piperidin-2-one) | [4] |

| pKa (Predicted) | 14.21 ± 0.20 (for (R)-5-hydroxy-piperidin-2-one) | [4] |

| XLogP3-AA (Predicted) | -0.8 (for (S)-enantiomer) | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Storage Temperature | 4°C | [2] |

The low predicted octanol-water partition coefficient (XLogP3-AA) suggests a high degree of hydrophilicity, a characteristic that can be advantageous for improving the solubility of drug candidates. The presence of both hydrogen bond donors (the hydroxyl group and the lactam N-H) and acceptors (the carbonyl and hydroxyl oxygens) provides multiple points for interaction with biological targets and for tailoring the pharmacokinetic properties of a molecule.

Synthesis of this compound: A Reliable and Scalable Approach

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 5-ethoxycarbonyl-2-piperidone. The following protocol, adapted from established literature, provides a robust method for the preparation of this key intermediate.[5]

Experimental Protocol: Reduction of 5-Ethoxycarbonyl-2-piperidone

Materials:

-

5-Ethoxycarbonyl-2-piperidone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

5N Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 mL of anhydrous THF.

-

Cooling: Cool the solution to -4°C using an appropriate cooling bath (e.g., an ice-salt bath).

-

Addition of Reducing Agent: Under a gentle stream of nitrogen, slowly and carefully add 3.5 g of solid lithium aluminum hydride to the stirred solution. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care in an inert atmosphere and away from moisture.

-

Reaction: Stir the reaction mixture vigorously for 1 hour at -4°C under a nitrogen atmosphere.

-

Quenching: After 1 hour, cautiously quench the reaction by the dropwise addition of the following, in order:

-

3.5 mL of deionized water

-

3.5 mL of 5N NaOH solution

-

10.5 mL of deionized water Note: The quenching process is highly exothermic and can generate hydrogen gas. Add the reagents slowly and ensure adequate cooling and ventilation.

-

-

Workup: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. A granular precipitate will form.

-

Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with an additional 100 mL of THF to ensure complete recovery of the product.

-

Purification: Combine the filtrate and the washings. Dry the solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting residue is the desired product, this compound. The crude product can be further purified by recrystallization or column chromatography if necessary. A yield of approximately 6.0 g can be expected.[5]

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR (CDCl₃, 90 MHz): δ 6.85 (s, 1H), 3.21-3.58 (m, 4H), 3.05 (t, J=9 Hz, 1H), 2.10-2.47 (m, 2H), 1.60-2.05 (m, 2H), 1.42-1.60 (m, 1H).[5]

-

Mass Spectrometry (MS): m/z 129 (M⁺), 130 (M⁺+1).[5]

-

Infrared (IR) Spectroscopy: Characteristic peaks for the hydroxyl (O-H stretch), lactam N-H stretch, and carbonyl (C=O stretch) functional groups should be observed.

Applications in Drug Discovery: A Gateway to Novel Chemical Space

The strategic placement of the hydroxymethyl group on the piperidin-2-one scaffold provides a versatile handle for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. The piperidine ring system is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory therapies.

Role as a Chiral Intermediate

The stereochemistry at the 5-position is of paramount importance in drug design, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities and metabolic profiles. This compound serves as a valuable precursor for the synthesis of enantiomerically pure compounds, which is crucial for maximizing therapeutic efficacy while minimizing off-target effects.

Synthetic Utility in Medicinal Chemistry

The primary alcohol of this compound can be readily transformed into a variety of other functional groups, including:

-

Ethers and Esters: To modulate lipophilicity and introduce new points of interaction with biological targets.

-

Aldehydes and Carboxylic Acids: Through oxidation, providing access to further derivatization via reductive amination, amide bond formation, and other carbon-carbon bond-forming reactions.

-

Halides and Sulfonates: To activate the position for nucleophilic substitution, enabling the introduction of a wide range of substituents.

The lactam functionality can also be manipulated, for instance, through N-alkylation or reduction to the corresponding piperidine. This dual functionality allows for the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from related piperidine derivatives and general principles of laboratory safety should be applied.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

For more detailed safety information, it is always recommended to consult the safety data sheet provided by the supplier.

Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox

This compound represents a strategically important and versatile building block for the synthesis of novel pharmaceutical compounds. Its well-defined stereochemistry, coupled with the synthetic handles of a primary alcohol and a lactam, provides a robust platform for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, physicochemical properties, and reactivity is essential for harnessing its full potential in drug discovery. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of chiral building blocks like this compound in the medicinal chemist's arsenal will undoubtedly continue to expand.

References

- Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem. (n.d.). LookChem.

- Synthesis of 5-Hydroxymethyl-2-piperidone. (n.d.). PrepChem.com.

- (S)-5-(Hydroxymethyl)piperidin-2-one. (n.d.). PubChem.

- (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 86313498. (n.d.). PubChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4987. [Link]

- Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). RSC Advances, 14(37), 26865-26870. [Link]

- Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023).

- US Patent No. US5489689A. (1996). Preparation of piperidine derivatives.

- US Patent No. US7919618B2. (2011). Synthesis of piperazines, piperidines and related compounds.

- US Patent No. US9499545B2. (2016). Piperidinone carboxamide azaindane CGRP receptor antagonists.

- European Patent No. EP2889288A1. (2015). Method for producing cis-5-hydroxy-2-piperidinecarboxylic acid derivative, and method for purifying cis-5-hydroxy-2-piperidinecarboxylic acid.

- World Intellectual Property Organization Patent No. WO2012069948A1. (2012). Cyanopyrazole derivatives as GPR119 agonists.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4987. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 86313498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to 5-(Hydroxymethyl)piperidin-2-one: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)piperidin-2-one, a chiral derivative of the δ-valerolactam scaffold, represents a critical building block in modern medicinal chemistry. Its unique structure, featuring a reactive primary alcohol and a modifiable lactam ring, makes it a versatile synthon for constructing complex molecular architectures. The stereochemistry at the C5 position is often pivotal for conferring specific biological activities, driving the development of numerous enantioselective synthetic routes. This guide provides a comprehensive technical overview of its molecular structure, stereoselective synthesis, detailed spectroscopic characterization, and its proven applications as a precursor in the development of therapeutic agents. By synthesizing field-proven protocols with mechanistic insights, this document serves as an essential resource for professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the Piperidin-2-one Scaffold

The piperidine ring is a dominant motif in pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with diverse biological targets.[1] Within this class, piperidin-2-ones (also known as δ-valerolactams) are of particular importance. The integrated amide (lactam) functionality provides a rigidifying element and a site for hydrogen bonding, which is crucial for molecular recognition at enzyme active sites and receptors.

This compound emerges as a particularly valuable derivative. The introduction of a hydroxymethyl group at the 5-position creates a chiral center and provides a primary alcohol handle for further chemical elaboration. This functional group can be readily oxidized, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, opening a vast landscape of synthetic possibilities. Its role as a chiral building block is essential for creating enantiomerically pure compounds, a critical requirement in modern drug development to maximize therapeutic efficacy and minimize off-target side effects.[2]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation of its effective application in synthesis. The key identifiers and computed physicochemical properties for this compound are summarized below. Note that properties can vary slightly between racemic and enantiomerically pure forms.

| Property | Value | Source |

| IUPAC Name | (5S)-5-(hydroxymethyl)piperidin-2-one | PubChem[3] |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[3][4] |

| Molecular Weight | 129.16 g/mol | PubChem[3] |

| CAS Number | 65379-27-3 (racemic) | PrepChem[5] |

| Canonical SMILES | C1CC(=O)NC[C@H]1CO | PubChem[3] |

| InChI Key | ASQVPLMNHXQYMU-YFKPBYRVSA-N ((S)-enantiomer) | PubChem[3] |

| Monoisotopic Mass | 129.078978594 Da | PubChem[3] |

| XLogP3 (Predicted) | -0.8 | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | 4°C, protect from light | Sigma-Aldrich |

Synthesis and Stereochemical Control

The synthesis of this compound can be achieved through various routes, with a primary focus on controlling the stereochemistry at the C5 position. A common and effective method involves the reduction of a precursor containing a carboxylic acid or ester group at the C5 position.

Synthetic Rationale and Workflow

The reduction of an ester, such as 5-ethoxycarbonyl-2-piperidone, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), provides a direct and efficient pathway to the target molecule.

Causality of Experimental Choices:

-

Starting Material: 5-Ethoxycarbonyl-2-piperidone is an ideal precursor. The lactam is stable under reducing conditions that target the ester, allowing for selective transformation.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen for its potent ability to reduce esters to primary alcohols. Its use requires anhydrous conditions and low temperatures to control the highly exothermic reaction.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes the reactants.

-

Quenching: A sequential, careful addition of water and sodium hydroxide solution (Fieser workup) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily removed by filtration.[5]

Representative Experimental Protocol: Reduction of 5-Ethoxycarbonyl-2-piperidone

This protocol is adapted from a standard literature procedure for the synthesis of this compound.[5]

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 15.0 g of 5-ethoxycarbonyl-2-piperidone.

-

Add 350 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Cool the resulting solution to -4°C using an appropriate cooling bath (e.g., ice-salt).

Step 2: Reduction 4. Slowly and portion-wise, add 3.5 g of solid lithium aluminum hydride (LiAlH₄) to the stirred solution, ensuring the internal temperature does not rise significantly. 5. Stir the reaction mixture vigorously under a nitrogen atmosphere for 1 hour at -4°C.

Step 3: Workup and Isolation 6. Decompose the reaction by the slow, dropwise addition of 3.5 mL of water, followed by 3.5 mL of 5N NaOH solution, and finally 10.5 mL of water. Caution: This process is highly exothermic and generates hydrogen gas. 7. Allow the mixture to warm to room temperature and stir until a granular precipitate forms. 8. Filter the mixture through a pad of Celite®. 9. Wash the granular precipitate thoroughly with 100 mL of THF. 10. Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 11. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound (yield ~6.0 g).[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via ester reduction.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous structural assignment.

| Technique | Key Data and Interpretation | Source |

| ¹H NMR | (90-MHz, CDCl₃) δ (ppm): 6.85 (s, 1H, -NH), 3.21-3.58 (m, 4H, -CH₂O- and -NHCH₂-), 3.05 (t, 1H), 2.10-2.47 (m, 2H, -CH₂CO-), 1.42-2.05 (m, 3H, ring protons). The broad singlet for the NH proton and the multiplet corresponding to the hydroxymethyl protons are characteristic. | PrepChem[5] |

| Mass Spec. | MS m/z: 129 (M+), 130 (M+ +1). The observed molecular ion peak corresponds to the calculated molecular weight. | PrepChem[5] |

| ¹³C NMR | Spectral data can be found from suppliers and databases like ChemicalBook, confirming the presence of 6 distinct carbon environments, including a carbonyl carbon (~170-175 ppm), a carbon bearing the hydroxyl group (~65 ppm), and four other aliphatic ring carbons. | ChemicalBook[6] |

The data from these techniques are self-validating. ¹H NMR confirms the proton count and their local chemical environments (e.g., protons adjacent to the carbonyl, nitrogen, and hydroxyl groups). Mass spectrometry confirms the overall molecular weight. ¹³C NMR validates the carbon skeleton of the molecule.

Reactivity and Applications in Medicinal Chemistry

This compound is a valuable chiral building block for the synthesis of more complex, biologically active molecules.[2] The piperidine scaffold is a well-established "privileged structure" in drug discovery, known for its presence in numerous CNS-active agents.[1][7]

Key Applications:

-

GABA Uptake Inhibitors: 2,5-disubstituted piperidines derived from this scaffold have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake, a key target in neurological disorders.[8]

-

Synthesis of Complex Alkaloids: The chiral nature and functional handles of this molecule make it an excellent starting point for the stereocontrolled synthesis of natural product alkaloids containing the piperidine motif.[9]

-

Drug Scaffolding: The primary alcohol can be used to link the piperidinone core to other pharmacophores or to create libraries of compounds for high-throughput screening. The lactam nitrogen can also be alkylated or acylated to further explore the chemical space.[7]

Logical Relationship in Drug Discovery

The utility of this compound can be visualized as a branching point in a drug discovery program, where its core structure is elaborated to generate a diverse library of candidate molecules for biological screening.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 86313498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. (R)-5-HYDROXY-PIPERIDIN-2-ONE(19365-07-2) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Synthesis of 5-(Hydroxymethyl)piperidin-2-one: Pathways and Protocols

Introduction

5-(Hydroxymethyl)piperidin-2-one, a valuable heterocyclic scaffold, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and complex molecular architectures. Its bifunctional nature, featuring a lactam ring and a primary alcohol, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important molecule.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches: the reduction of a pre-formed piperidone ring functionalized at the 5-position, and the cyclization of an acyclic precursor containing the requisite functional groups. Each strategy presents unique advantages and challenges in terms of starting material availability, reaction conditions, and control over stereochemistry.

Pathway 1: Reduction of 5-Ethoxycarbonyl-2-piperidone

One of the most direct routes to this compound involves the reduction of an ester group at the C5 position of the piperidone ring. This method is advantageous due to the commercial availability of the starting material, 5-ethoxycarbonyl-2-piperidone.

Mechanistic Rationale

The core of this pathway is the reduction of a carboxylic ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup. The use of a low temperature (-4°C) is crucial to control the exothermicity of the reaction and minimize side reactions.

Experimental Protocol

Synthesis of this compound from 5-Ethoxycarbonyl-2-piperidone [1]

-

Reaction Setup: A solution of 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 ml of anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.

-

Cooling: The solution is cooled to -4°C using an ice-salt bath.

-

Reagent Addition: Solid lithium aluminum hydride (3.5 g) is added slowly in portions to the stirred solution, ensuring the temperature does not exceed 0°C.

-

Reaction Monitoring: The reaction mixture is stirred for 1 hour under a nitrogen atmosphere at -4°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of 3.5 ml of water, 3.5 ml of 5N sodium hydroxide solution, and 10.5 ml of water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form, facilitating their removal by filtration.

-

Filtration and Extraction: The resulting mixture is filtered, and the granular precipitate is washed with 100 ml of THF.

-

Purification: The combined filtrate and washings are concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Summary

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 5-Ethoxycarbonyl-2-piperidone | Lithium Aluminum Hydride | THF | -4°C | 1 hour | ~45% |

Process Visualization

Caption: Reduction of 5-ethoxycarbonyl-2-piperidone.

Pathway 2: Catalytic Hydrogenation of an Azido Precursor (Chiral Synthesis)

For enantiomerically pure this compound, a synthetic route starting from a chiral precursor is necessary. One such method involves the reductive cyclization of a furanone-derived azido compound. This approach is particularly useful for accessing the (R)-enantiomer.

Mechanistic Rationale

This pathway leverages a catalytic hydrogenation reaction to achieve two key transformations simultaneously: the reduction of an azide to a primary amine and the subsequent intramolecular cyclization to form the piperidone ring. The starting material, 5-(azidomethyl)dihydrofuran-2(3H)-one, is subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The azide is first reduced to the amine, which then acts as a nucleophile, attacking the ester carbonyl of the furanone ring to form the thermodynamically stable six-membered lactam.

Experimental Protocol

Synthesis of (R)-5-(Hydroxymethyl)piperidin-2-one [2]

-

Reaction Setup: 29 g of (R)-5-(azidomethyl)dihydrofuran-2(3H)-one, 435 mL of methanol, and 2.9 g of 10% Pd/C catalyst are added to a 1 L autoclave.

-

Hydrogenation: The autoclave is sealed, and the system is purged with hydrogen gas five times. The reaction is then carried out under 0.5 MPa of hydrogen pressure overnight with vigorous stirring.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with 50 mL of methanol.

-

Isolation: The combined filtrates are concentrated using a rotary evaporator at 45°C.

-

Purification: 50 mL of dichloromethane followed by 150 mL of acetonitrile are added to the concentrate to precipitate the product. The solid is collected by filtration, washed with 50 mL of acetonitrile, and dried to yield the white solid product.

Data Summary

| Starting Material | Reagent | Catalyst | Solvent | Pressure | Yield |

| (R)-5-(azidomethyl)dihydrofuran-2(3H)-one | H₂ | 10% Pd/C | Methanol | 0.5 MPa | ~32% |

Process Visualization

Caption: Reductive cyclization for chiral synthesis.

Comparative Analysis and Field Insights

The choice of synthetic pathway is dictated by the specific requirements of the research or development program.

-

Pathway 1 (Reduction): This is a robust and straightforward method for obtaining racemic this compound. Its primary advantage is the use of a readily available starting material. However, the use of lithium aluminum hydride requires careful handling due to its pyrophoric nature, and the yields can be moderate. This route is well-suited for initial exploratory studies and process development where large quantities of the racemic material are needed.

-

Pathway 2 (Reductive Cyclization): This pathway is superior for the synthesis of enantiomerically pure material, which is often a critical requirement in drug development to ensure target specificity and reduce off-target effects. The reaction conditions are relatively mild, and the workup is straightforward. The main limitation is the availability and synthesis of the chiral starting material. This route is ideal for medicinal chemistry programs requiring specific stereoisomers for structure-activity relationship (SAR) studies.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The reduction of 5-ethoxycarbonyl-2-piperidone offers a direct path to the racemic product, while the reductive cyclization of an azido-furanone precursor provides access to the enantiomerically pure compound. The selection of a particular pathway will depend on factors such as the desired stereochemistry, scale of the synthesis, and the availability of starting materials. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

- PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone.

Sources

A Comprehensive Technical Guide to the Synthesis of (S)-5-(Hydroxymethyl)piperidin-2-one

Executive Summary

(S)-5-(hydroxymethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry and drug development.[1] Its rigid, six-membered lactam scaffold, combined with a key stereocenter and a versatile hydroxymethyl handle, makes it an attractive synthon for constructing complex, biologically active molecules.[2] The piperidine motif is ubiquitous in pharmaceuticals, and the introduction of specific stereochemistry is often critical for achieving desired therapeutic effects while minimizing off-target activity.[3] This guide provides an in-depth technical overview of robust and scientifically validated strategies for the synthesis of enantiomerically pure (S)-5-(hydroxymethyl)piperidin-2-one, intended for researchers, chemists, and professionals in the pharmaceutical industry. We will dissect the most prominent synthetic routes, focusing on the strategic use of chiral pool starting materials, and provide detailed, actionable protocols.

Introduction: Significance and Physicochemical Properties

(S)-5-(hydroxymethyl)piperidin-2-one, also known as (S)-5-hydroxymethyl-delta-valerolactam, is a heterocyclic compound featuring a piperidinone (δ-valerolactam) core. The key structural features are the stereocenter at the C5 position and the primary alcohol functional group, which allows for a wide array of subsequent chemical modifications.

Table 1: Physicochemical Properties of (S)-5-(Hydroxymethyl)piperidin-2-one

| Property | Value | Source |

| PubChem CID | 86313498 | [2] |

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Molecular Weight | 129.16 g/mol | [2] |

| IUPAC Name | (5S)-5-(hydroxymethyl)piperidin-2-one | [2] |

| Canonical SMILES | C1CC(=O)NC[C@H]1CO | [2] |

The chiral nature of this molecule is paramount. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, access to enantiomerically pure building blocks like (S)-5-(hydroxymethyl)piperidin-2-one is a foundational requirement for modern drug discovery programs.[3]

Retrosynthetic Analysis and Strategic Overview

A successful synthesis of a chiral molecule relies on a robust strategy for controlling stereochemistry. For the target molecule, the stereocenter can be established either by starting with a chiral material (a "chiral pool" approach) or by creating it through an asymmetric reaction.

The most logical and cost-effective strategies originate from the disconnection of the lactam ring or the manipulation of functional groups on a pre-formed chiral backbone.

Caption: Workflow for the synthesis from L-glutamic acid.

Detailed Experimental Protocol

This protocol is a synthesized pathway based on established chemical transformations for similar substrates. Researchers should perform appropriate small-scale trials to optimize conditions for their specific laboratory setup.

Step 1: Synthesis of Diethyl N-(tert-butoxycarbonyl)-L-glutamate

-

Causality: The carboxylic acid groups are first converted to esters to facilitate the subsequent reduction and prevent unwanted side reactions. The amine is protected with a Boc group, which is stable to the reduction conditions but can be removed easily under acidic conditions later.

-

Procedure:

-

Suspend L-glutamic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of glutamic acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (2.5 eq) dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Remove the ice bath and stir the reaction at room temperature for 12-16 hours. The suspension will become a clear solution.

-

Remove the solvent under reduced pressure to yield diethyl L-glutamate hydrochloride as a viscous oil.

-

Dissolve the crude oil in dichloromethane (DCM, approx. 15 mL per gram of starting glutamic acid).

-

Cool the solution to 0 °C and add triethylamine (2.2 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of DCM.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title compound, which can often be used without further purification.

-

Step 2: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate

-

Causality: Both ester groups are reduced to primary alcohols using a strong reducing agent. Sodium borohydride in the presence of a Lewis acid like LiCl is a safer and effective alternative to LiAlH₄ for this transformation. * Procedure:

-

Dissolve the N-Boc protected diester (1.0 eq) from the previous step in tetrahydrofuran (THF).

-

Add lithium chloride (2.5 eq) and cool the mixture to 0 °C.

-

Add sodium borohydride (2.5 eq) portion-wise, controlling the effervescence.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl until the pH is ~7.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the pure diol.

-

Step 3 & 4: Oxidative Cyclization to (S)-5-(Hydroxymethyl)piperidin-2-one

-

Causality: This two-stage, one-pot process is the key ring-forming step. First, the primary alcohol at the C1 position (derived from the α-carboxylate) is selectively oxidized to a carboxylic acid. TEMPO-mediated oxidation is chosen for its high selectivity for primary alcohols in the presence of secondary alcohols (though here we have two primary alcohols, steric hindrance around the C5-derived alcohol favors C1 oxidation). Following oxidation, the Boc protecting group is removed with a strong acid, and the liberated free amine undergoes spontaneous intramolecular cyclization (lactamization) with the newly formed carboxylic acid to yield the thermodynamically stable six-membered ring.

-

Procedure:

-

Dissolve the diol (1.0 eq) in a biphasic solvent system of DCM and a phosphate buffer (pH ~6.8).

-

Add TEMPO (0.1 eq) and sodium bromide (0.1 eq).

-

Cool to 0 °C and add an aqueous solution of sodium hypochlorite (bleach, 1.2 eq) containing sodium bicarbonate (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir vigorously at 0 °C for 2-3 hours until TLC indicates consumption of the starting material.

-

Quench the reaction with saturated sodium thiosulfate solution and separate the layers.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to obtain the crude carboxylic acid.

-

Dissolve the crude intermediate in DCM and add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.

-

Stir at room temperature for 1-2 hours to effect Boc deprotection and cyclization.

-

Remove the volatiles under reduced pressure. Dissolve the residue in a minimal amount of DCM and purify by column chromatography (using a polar eluent system like DCM/Methanol) to yield the final product, (S)-5-(hydroxymethyl)piperidin-2-one.

-

Alternative Synthetic Strategy: Reduction of a Piperidinone Ester

An alternative approach involves the late-stage reduction of a pre-formed piperidinone ring that already contains the required chiral center and a reducible functional group at C5.

Principle

This strategy relies on the synthesis of a chiral precursor like (S)-5-ethoxycarbonyl-2-piperidone, which is then reduced to the target alcohol. While the reduction step is straightforward, the main challenge is the enantioselective synthesis of the starting ester.

Experimental Protocol: Reduction Step

The following protocol describes the reduction of the racemic ester to the racemic alcohol. An enantiomerically pure starting material would yield the corresponding enantiomerically pure product.

-

Source: Adapted from US Patent US05159079A. [4]* Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing the ester functional group to a primary alcohol without affecting the amide (lactam) carbonyl.

-

Procedure:

-

To a solution of 5-ethoxycarbonyl-2-piperidone (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the reaction vessel to -5 to 0 °C.

-

Add solid lithium aluminum hydride (approx. 1.5 eq) slowly and portion-wise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Decompose the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), 5N NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Allow the mixture to warm to room temperature and stir until a granular white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with THF.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to provide the crude 5-(hydroxymethyl)piperidin-2-one.

-

Purification can be achieved by recrystallization or column chromatography.

-

Data Summary and Strategic Comparison

Table 2: Comparison of Synthetic Strategies

| Parameter | Route 1: From L-Glutamic Acid | Route 2: Reduction of Piperidinone Ester |

| Source of Chirality | Chiral Pool (L-Glutamic Acid) | Asymmetric synthesis of precursor required |

| Key Transformations | Reduction, Selective Oxidation, Lactamization | Ester Reduction |

| Number of Steps | ~4-5 steps from protected glutamic acid | 1 step (from ester); multiple steps for ester synthesis |

| Typical Overall Yield | Moderate (30-50%) | High for reduction step (>80%); overall yield depends on precursor synthesis |

| Key Reagents | NaBH₄, TEMPO, (Boc)₂O, TFA | LiAlH₄ |

| Scalability | Good; reagents are common and relatively inexpensive. | Good for reduction; scalability of precursor synthesis is the main concern. |

| Pros | Excellent stereocontrol from start; inexpensive starting material. | High-yielding final step. |

| Cons | Multiple steps involving protection/deprotection chemistry. | Requires access to an enantiopure piperidinone ester, which can be challenging. |

Conclusion

The synthesis of (S)-5-(hydroxymethyl)piperidin-2-one is most reliably and economically achieved through a multi-step sequence starting from the chiral pool amino acid, L-glutamic acid. This approach ensures absolute stereochemical control from the outset. While alternative methods such as the reduction of a C5-ester are viable, they transfer the synthetic challenge to obtaining the chiral precursor. The protocols and strategies detailed in this guide provide a robust framework for researchers to produce this valuable building block for applications in pharmaceutical research and development. Future advancements will likely focus on developing more direct catalytic or biocatalytic routes to further improve efficiency and sustainability.

References

- Reddy, K. M., et al. (2007). Chemoenzymatic Synthesis of Chiral 1-Benzyl-5-(hydroxymethyl)-2-piperidone Enabled by Lipase AK-Mediated Desymmetrization of Prochiral 1,3-Diol and Its Diacetate. Tetrahedron: Asymmetry.

- Shibata, T., et al. (2019). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemCatChem.

- Hoekstra, M. S. (1992). U.S. Patent No. US05159079A. U.S. Patent and Trademark Office.

- Wikipedia contributors. (2023). Pyroglutamic acid. Wikipedia, The Free Encyclopedia.

- Shibata, T., et al. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Today.

- Sperl, S., & Moroder, L. (2003). 6.7 Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22c.

- Szajn, H., & Stahmann, M. A. (1972). Glutamic acid as a precursor to N-terminal pyroglutamic acid in mouse plasmacytoma protein. Proceedings of the National Academy of Sciences.

- Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B.

- LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE. LookChem.

- Graziano, M. L., & Scialpi, R. (2004). Synthesis of δ-valerolactam-bearing homoallylic ketones. Tetrahedron Letters.

- Ali, S. A., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.

- Sharma, G., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86313498, (S)-5-(Hydroxymethyl)piperidin-2-one. PubChem.

Sources

- 1. Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem [lookchem.com]

- 2. (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 86313498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Biological Activity of 5-(Hydroxymethyl)piperidin-2-one

This guide provides a comprehensive technical overview of 5-(Hydroxymethyl)piperidin-2-one, a heterocyclic compound of significant interest to researchers and drug development professionals. While direct and extensive biological activity data for this specific molecule is nascent, its structural features and role as a key synthetic intermediate suggest a rich potential for pharmacological applications. This document will delve into its synthesis, established chemical properties, and a well-reasoned exploration of its likely biological activities based on the extensive research conducted on structurally related piperidine and piperidinone derivatives. Furthermore, we will provide detailed experimental protocols for researchers seeking to investigate its potential therapeutic applications.

Introduction: A Versatile Chiral Building Block

This compound is a chiral lactam with a piperidine core, a structural motif frequently found in a wide array of pharmaceuticals and natural products.[1] Its significance in medicinal chemistry primarily stems from its utility as a versatile chiral building block for the synthesis of more complex molecules.[2] The presence of both a hydroxyl and a lactam functional group provides two reactive centers for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.

The (R)-enantiomer of this compound is particularly noteworthy as it serves as a precursor in the biosynthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), and the amino acid proline.[2] This intrinsic link to neuroactive pathways strongly suggests its potential for applications in neurology and psychiatry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H11NO2 | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| Melting Point | 144-146 °C | [4] |

| Boiling Point | 352.3±35.0 °C (Predicted) | [4] |

| Density | 1.199±0.06 g/cm3 (Predicted) | [4] |

| pKa | 14.21±0.20 (Predicted) | [4] |

| Appearance | White to off-white solid | [4] |

Synthetic Strategies

The synthesis of this compound is well-documented, with several established methods for producing both the racemic mixture and its individual enantiomers. A common and efficient method involves the reduction of 5-ethoxycarbonyl-2-piperidone using a strong reducing agent such as lithium aluminum hydride. For enantiomerically pure synthesis, a frequently employed route is the catalytic hydrogenation of (R)-5-(azidomethyl)dihydrofuran-2(3H)-one.[4]

Potential Biological Activities and Mechanistic Rationale

While direct studies on the biological effects of this compound are limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological activities.

Central Nervous System Modulation: A GABAergic Hypothesis

The structural similarity of the piperidine core to GABA and its role as a biosynthetic precursor strongly suggest that this compound may exhibit activity within the central nervous system, likely through modulation of the GABAergic system.[2] This hypothesis is further supported by studies on other piperidine-containing natural products, such as piperine from black pepper, which has been shown to be a positive allosteric modulator of GABA-A receptors.[5][6][7][8]

Hypothesized Mechanism of Action:

It is plausible that this compound or its metabolites could interact with GABA-A receptors, potentiating the effect of GABA. This would lead to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a general inhibitory effect on neurotransmission. Such a mechanism is characteristic of anxiolytic, sedative, and anticonvulsant drugs.

Caption: Hypothesized GABAergic modulation by this compound.

Antimicrobial Potential

The piperidinone scaffold is a common feature in many compounds exhibiting antimicrobial properties.[9] Various derivatives of piperidin-4-one have been synthesized and shown to possess significant antibacterial and antifungal activity against a range of pathogens.[9][10][11]

Rationale for Antimicrobial Activity:

The precise mechanism of antimicrobial action for piperidinone derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the polar hydroxymethyl group and the lactam ring in this compound could facilitate interactions with microbial cell surfaces or active sites of microbial enzymes.

Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 2,6-diaryl-3-methyl-4-piperidone derivative | Staphylococcus aureus | 12.5-50 | [9] |

| 2,6-diaryl-3-methyl-4-piperidone derivative | Escherichia coli | 25-100 | [9] |

| Thiosemicarbazone of piperidin-4-one | Candida albicans | 6.25-25 | [9] |

| Piperidine-substituted oxazolidinone | Staphylococcus pneumoniae | 0.25-1 | [12] |

Note: These are representative data for related compounds and not for this compound itself.

Anticancer Activity

A growing body of evidence suggests that the piperidine and piperidinone moieties are "privileged structures" in the design of anticancer agents.[1][13][14] Derivatives have been shown to exhibit cytotoxicity against a variety of cancer cell lines, including those of the breast, prostate, lung, and colon.[1]

Potential Anticancer Mechanisms:

The anticancer activity of piperidine derivatives is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, or interfere with key signaling pathways involved in cancer cell proliferation and survival. The specific mechanism is highly dependent on the other substituents on the piperidine ring.

Table 3: Anticancer Activity of Selected Piperidine Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| Highly functionalized piperidine 19 | U251 (Glioma) | 1.5 | [13] |

| Highly functionalized piperidine 10 | MCF7 (Breast) | 3.2 | [13] |

| Highly functionalized piperidine 19 | NCI-H460 (Lung) | 2.8 | [13] |

| Piperidinone-based MDM2 inhibitor (23) | SJSA-1 (Osteosarcoma) | 0.04 (IC50) | [15] |

Note: These are representative data for related compounds and not for this compound itself.

Experimental Protocols for Biological Activity Screening

To facilitate further research into the biological potential of this compound, the following are detailed, self-validating protocols for key in vitro assays.

Workflow for Initial Biological Screening

Caption: Initial screening workflow for this compound.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of novel compounds on cancer cell lines.[16]

1. Cell Culture and Seeding:

- Maintain the desired cancer cell lines (e.g., MCF-7, PC-3, HCT116) in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

- Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-cell control (medium only).

- Incubate the plate for 48-72 hours.

3. MTT Assay:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of Inoculum:

- From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., S. aureus, E. coli).

- Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

- Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of this compound in a suitable solvent.

- In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

3. Inoculation and Incubation:

- Add the prepared microbial inoculum to each well containing the compound dilutions.

- Include a positive control (inoculum without compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a molecule of considerable interest for drug discovery and development. While direct evidence of its biological activity is still emerging, its role as a precursor to neuroactive compounds and the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for future research lie in the exploration of its effects on the central nervous system, particularly its potential as a GABAergic modulator. Furthermore, systematic screening for antimicrobial and anticancer activities is warranted. The experimental protocols provided in this guide offer a robust starting point for researchers to elucidate the pharmacological profile of this intriguing molecule.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 86313498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-5-HYDROXY-PIPERIDIN-2-ONE CAS#: 19365-07-2 [amp.chemicalbook.com]

- 5. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Guide to 5-(Hydroxymethyl)piperidin-2-one: A Versatile Chiral Building Block in Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products due to its favorable physicochemical properties and ability to engage with diverse biological targets.[1][2][3] The strategic introduction of stereocenters into this framework is a critical step in modern drug design, often dictating potency, selectivity, and safety profiles.[4][5] This guide provides an in-depth technical exploration of 5-(hydroxymethyl)piperidin-2-one, a highly valuable chiral building block. We will dissect its synthesis, with a focus on achieving enantiopurity, and illuminate its strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutics.

The Strategic Value of the this compound Scaffold

Chirality is a fundamental parameter in drug development; the spatial arrangement of atoms can dramatically alter a molecule's interaction with chiral biological systems like enzymes and receptors.[5] The use of enantiomerically pure building blocks is a powerful strategy to construct complex chiral molecules efficiently, streamlining synthesis and avoiding the costly and often challenging separation of enantiomers later in the sequence.[6][7]

This compound presents two key functional handles for synthetic elaboration, governed by a single stereocenter at the C5 position:

-

A δ-Lactam: This cyclic amide provides structural rigidity and contains a secondary amine that can be functionalized post-synthesis.

-

A Primary Hydroxymethyl Group: This versatile group can be easily modified through oxidation, conversion to a leaving group for nucleophilic displacement, or formation of ethers and esters.

The defined stereochemistry at C5 allows chemists to project functionality into three-dimensional space with high precision, a critical factor for optimizing ligand-protein interactions.[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [8][9] |

| Molecular Weight | 129.16 g/mol | [8][9][10] |

| CAS Number (Racemate) | 146059-77-0 | [9] |

| CAS Number ((R)-enantiomer) | 19365-07-2 | [11][12] |

| Melting Point ((R)-enantiomer) | 144-146 °C | [11][12] |

| Appearance | White to off-white solid | [12] |

Synthetic Pathways: Accessing Enantiopure Material

The central challenge in utilizing this building block is the efficient and scalable synthesis of its individual enantiomers. While racemic material can be prepared, its utility is limited. The primary value lies in the enantiomerically pure forms.

Racemic Synthesis: A Foundational Route

A common method for producing the racemic mixture involves the chemical reduction of a readily available precursor, 5-ethoxycarbonyl-2-piperidone. This approach provides a straightforward entry to the scaffold, although it necessitates a subsequent chiral resolution step to be truly useful in asymmetric synthesis.

A typical reduction is achieved using a powerful hydride reagent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[13]

Caption: General workflow for the racemic synthesis via ester reduction.

Asymmetric Synthesis: The Strategic Approach

Directly synthesizing a single enantiomer is the preferred industrial and academic strategy. This avoids the loss of 50% of the material inherent in classical resolution and simplifies downstream processing. A patented method highlights an efficient asymmetric route to the (R)-enantiomer starting from 5-(azidomethyl)dihydro-2(3H)-furanone.[12]

This process involves a catalytic hydrogenation that simultaneously reduces the azide to a primary amine and opens the lactone ring. The resulting amino alcohol then undergoes spontaneous intramolecular cyclization to form the desired δ-lactam with the (R) configuration.

Caption: Asymmetric synthesis of the (R)-enantiomer via catalytic hydrogenation.

Chiral Resolution